molecular formula C7H5ClN4S B13887966 3-(4-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine

3-(4-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13887966
M. Wt: 212.66 g/mol
InChI Key: UVYVYNBTJPOSEB-UHFFFAOYSA-N
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Description

3-(4-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a pyridine ring substituted with a chlorine atom at the 4-position and a thiadiazole ring substituted with an amine group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-chloropyridine-2-carboxylic acid with thiosemicarbazide under acidic conditions to form the desired thiadiazole ring . The reaction conditions often include heating the mixture to reflux in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include substituted pyridine derivatives, oxidized or reduced thiadiazole derivatives, and biaryl compounds.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties

    Chemical Biology: The compound can be used as a probe to study biological processes and pathways. Its ability to interact with specific proteins and enzymes makes it a valuable tool for biochemical research.

Mechanism of Action

The mechanism of action of 3-(4-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Chloropyridine-2-carboxylic acid: A precursor in the synthesis of 3-(4-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine.

    Thiosemicarbazide: Another precursor used in the synthesis of the thiadiazole ring.

    Biaryl Compounds: Products of coupling reactions involving this compound.

Uniqueness

This compound is unique due to its specific combination of a chloropyridine and a thiadiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.

Properties

Molecular Formula

C7H5ClN4S

Molecular Weight

212.66 g/mol

IUPAC Name

3-(4-chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C7H5ClN4S/c8-4-1-2-10-5(3-4)6-11-7(9)13-12-6/h1-3H,(H2,9,11,12)

InChI Key

UVYVYNBTJPOSEB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1Cl)C2=NSC(=N2)N

Origin of Product

United States

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